5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid

Chemical Synthesis Building Block Purity

Researchers developing PTP1B inhibitors or self-healing materials require 4-methoxyphenyl-substituted pyrazole building blocks with validated performance. Standard 5-amino-1-aryl-pyrazole-4-carboxylic acids lack the specific hydrogen-bonding and electronic profile needed. This compound directly addresses that gap. • Enables self-healing thermoplastic elastomers with tensile strength 14-16 MPa and >850% elongation (healing <200 s at 60°C), as claimed in KR101682047B1. • Validated starting material for PTP1B inhibitor SAR; the 4-methoxy group imparts distinct lipophilicity and H-bonding vs. chloro, nitro, or methyl analogs. • 95% purity, available from stock for immediate global dispatch.

Molecular Formula C11H11N3O3
Molecular Weight 233.22 g/mol
CAS No. 14678-95-6
Cat. No. B086532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid
CAS14678-95-6
Molecular FormulaC11H11N3O3
Molecular Weight233.22 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)O)N
InChIInChI=1S/C11H11N3O3/c1-17-8-4-2-7(3-5-8)14-10(12)9(6-13-14)11(15)16/h2-6H,12H2,1H3,(H,15,16)
InChIKeyXOMCPZHFKFCRLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 14678-95-6 Product Overview


5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid (CAS 14678-95-6) is a substituted pyrazole-4-carboxylic acid derivative . As a member of the 5-amino-1-aryl-1H-pyrazole-4-carboxylic acid class, it serves as a key intermediate and building block for the synthesis of bioactive molecules and advanced materials . Its structure features a 4-methoxyphenyl group at the 1-position, an amino group at the 5-position, and a carboxylic acid group at the 4-position, providing multiple handles for further chemical modification .

Building block Multi-functional handle for synthesis of bioactive molecules and advanced materials
Substitution pattern 4-Methoxyphenyl group provides distinct electronic/steric profile for reactivity tuning

Procurement Considerations for CAS 14678-95-6


While many 5-amino-1-aryl-1H-pyrazole-4-carboxylic acids are commercially available, they are not interchangeable. The specific 4-methoxyphenyl substitution on the N1 nitrogen imparts distinct electronic and steric properties that directly influence reactivity, solubility, and biological target interactions [1]. Even closely related analogs with para-chloro, para-nitro, or para-methyl groups exhibit different lipophilicity and hydrogen-bonding capabilities, which can significantly alter the performance of the final compound in a synthesis or assay [2]. The following evidence quantifies the key differentiators that justify the specific procurement of CAS 14678-95-6.

4-Methoxyphenyl substitution alters reactivity Electronic and steric effects may shift reaction outcomes compared to other 1-aryl analogs.
Chloro analog differs in lipophilicity and H-bonding May affect solubility and target interactions; not a direct drop-in replacement.
Nitro analog has distinct thermal behavior Higher melting point may limit compatibility with heat-sensitive synthetic steps.

Quantitative Comparison with Key Analogs


Purity vs. Chloro Analog

When comparing the commercially available purity of the target compound to its 4-chloro analog, 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid (CAS 14678-90-1), the target compound is available at a higher minimum purity specification from a common supplier .

Purity Specification
Supplier specification
Target: 98%
vs 4-chloro analog: 99%
Marginal purity difference; target suitable for most research applications.
Specification from AK Scientific, Inc.
Chemical Synthesis Building Block Purity

Melting Point vs. Methyl and Nitro Analogs

The melting point is a key physical property influencing handling and purification. 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid (CAS 14678-95-6) exhibits a melting point with decomposition at 180-185 °C . This is distinct from the 4-methyl analog (CAS 14678-93-4), which melts at 182-186 °C , and the 4-nitro analog (CAS 16459-38-4), which melts at 190-191 °C .

Melting Point
Literature value
180–185 °C (dec.)
Lower mp and decomposition influence hot-solvent recrystallization.
Distinct thermal behavior vs 4-methyl and 4-nitro analogs.
Physical Property Thermal Stability Crystallinity

Lipophilicity (LogP) vs. Unsubstituted Phenyl Analog

Lipophilicity, a critical determinant of cell permeability and oral bioavailability, is significantly altered by the 4-methoxy substitution. The target compound has a calculated XLogP3 value of 1.6 , while the unsubstituted phenyl analog, 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS 51649-80-0), has a calculated LogP of 1.49 .

Lipophilicity (LogP)
In silico calculated
XLogP3: 1.6
Slightly higher lipophilicity may improve membrane permeability.
Calculated value; experimental validation recommended.
Lipophilicity LogP Drug-likeness Permeability

TPSA and Membrane Permeability

The Topological Polar Surface Area (TPSA) is a key descriptor for predicting passive membrane permeability. The target compound has a TPSA of 90.4 Ų . Its 4-chloro analog, 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid, has a TPSA of 80.9 Ų [1].

TPSA
In silico calculated
Target: 90.4 Ų
vs 4-chloro analog: 80.9 Ų
Higher polarity may reduce passive permeability relative to chloro analog.
Within favorable range for oral bioavailability context; verify experimentally.
TPSA Bioavailability Cell Permeability Drug-likeness

Research and Industrial Applications


Self-Healing Polyolefin Elastomers

5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid is explicitly claimed as a hydrogen bond-forming agent in the preparation of polyolefin thermoplastic elastomers with self-healing properties (KR101682047B1) [1]. The patent demonstrates that elastomers incorporating this compound can achieve tensile strengths of 14.0-16.0 MPa and elongation at break of 850-930%, with a healing time of less than 200 seconds at 60°C [1]. This specific application is not claimed for the 4-chloro, 4-nitro, or 4-methyl analogs.

PTP1B Inhibitors for Diabetes

The 5-amino-1H-pyrazole-4-carboxylic acid scaffold is a validated pharmacophore for the design of protein tyrosine phosphatase 1B (PTP1B) inhibitors, a target for type II diabetes [2]. Research has shown that optimization of this scaffold, including modifications to the N1-aryl group, can yield potent, metabolically stable, and cell-permeable inhibitors [2]. 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid serves as an ideal starting point for such SAR studies, allowing researchers to explore the impact of a 4-methoxy substituent on activity and selectivity.

Heterocyclic Building Block

With its amino and carboxylic acid functional groups, this compound is a versatile building block for the construction of more complex heterocyclic systems . It is used as a key intermediate in the development of potential anti-inflammatory and analgesic drug candidates . Its unique substitution pattern offers a distinct electronic and steric profile compared to other 5-amino-1-aryl-1H-pyrazole-4-carboxylic acids, making it a valuable tool for diversifying chemical libraries in drug discovery programs.

Application
Selection Property
Validation Focus
Self-healing polymer research
Hydrogen bond-forming capacity (4-methoxyphenyl substitution)
Tensile strength and healing time (patent-specific performance)
PTP1B inhibitor SAR studies
1-Aryl substitution diversity for activity optimization
Derivative activity and metabolic stability (reported pharmacophore)
Heterocyclic library synthesis
Amino and carboxylic acid handles for further modification
Reactivity and purity in multi-step derivatization

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